N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including halogenation, methoxylation, and piperazine coupling reactions. The process begins with the bromination of a suitable phenyl precursor, followed by methoxylation to introduce the methoxy group. The final step involves coupling the brominated methoxyphenyl intermediate with a chlorinated phenylmethyl piperazine under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized compounds.
Scientific Research Applications
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Bromomethyl methyl ether: A brominated ether compound.
Uniqueness
(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to its specific combination of brominated, methoxylated, and chlorinated functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21BrClN3O |
---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C19H21BrClN3O/c1-25-19-7-6-15(12-17(19)20)13-22-24-10-8-23(9-11-24)14-16-4-2-3-5-18(16)21/h2-7,12-13H,8-11,14H2,1H3/b22-13+ |
InChI Key |
OHNGBZZTEFSPSV-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.